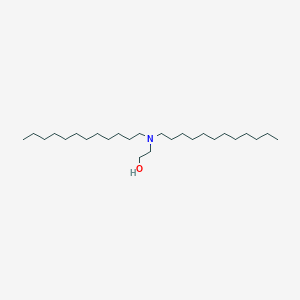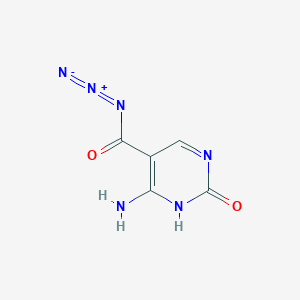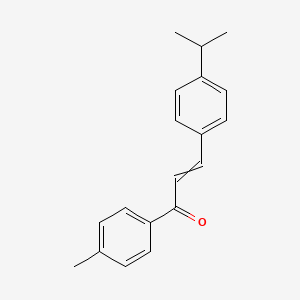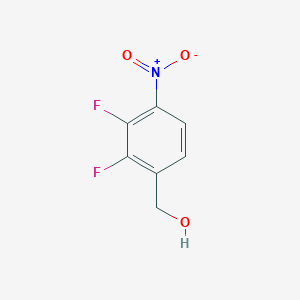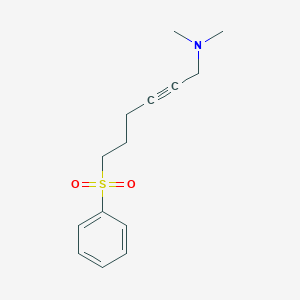![molecular formula C14H14BrNO6 B14010220 (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid CAS No. 2545-53-1](/img/structure/B14010220.png)
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid is a complex organic compound featuring a propanedioic acid core with an acetylamino group and a 4-bromophenyl-3-oxopropyl group. The acetylamino group is composed of an acetyl group connected to an amino group, and the 4-bromophenyl-3-oxopropyl group is made up of a 4-bromophenyl ring attached to a 3-oxopropyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid typically involves multiple steps. One common method starts with the preparation of the 4-bromophenyl-3-oxopropyl intermediate, which is then reacted with propanedioic acid derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid include:
3-(4-Bromophenyl)propionic acid: A related compound with a similar bromophenyl group but different functional groups.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a bromophenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
2545-53-1 |
|---|---|
Fórmula molecular |
C14H14BrNO6 |
Peso molecular |
372.17 g/mol |
Nombre IUPAC |
2-acetamido-2-[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid |
InChI |
InChI=1S/C14H14BrNO6/c1-8(17)16-14(12(19)20,13(21)22)7-6-11(18)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,17)(H,19,20)(H,21,22) |
Clave InChI |
YEYUFUIKSCTHTH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CCC(=O)C1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


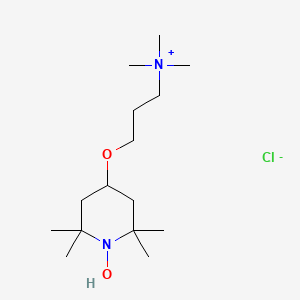
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
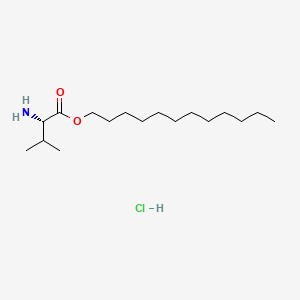
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)

